![molecular formula C18H16N2O4 B5888475 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate, also known as ABMP, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer growth. 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and cell growth.
Biochemical and Physiological Effects:
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has also been shown to reduce tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has several advantages for lab experiments, including its high purity and stability. However, 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, the synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can be complex and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate. One area of interest is the development of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate as a potential therapeutic agent for the treatment of cancer and inflammation. Another area of interest is the investigation of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate's potential as a neuroprotective agent for the treatment of neurological disorders such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate and its effects on various signaling pathways and enzymes.
Synthesemethoden
The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate involves the reaction of 2-hydroxyacetophenone with o-phenylenediamine in the presence of acetic anhydride. The resulting product is then treated with methoxymethyl chloride to yield 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate. The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has been optimized to yield a high purity product and can be scaled up for larger quantities.
Wissenschaftliche Forschungsanwendungen
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In vitro studies have demonstrated that 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[2-[(1-acetylbenzimidazol-2-yl)methoxy]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)20-15-8-4-3-7-14(15)19-18(20)11-23-16-9-5-6-10-17(16)24-13(2)22/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPQTSHQFLAGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5888397.png)
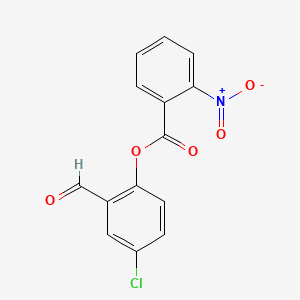
![2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole](/img/structure/B5888416.png)
![N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5888426.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5888431.png)

![3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5888447.png)
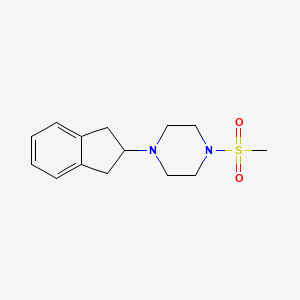
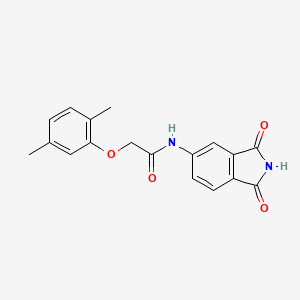
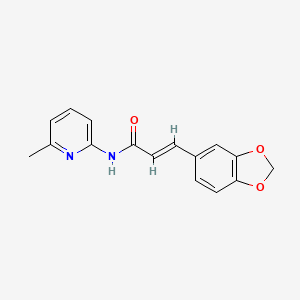
![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)
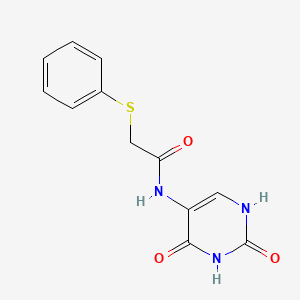
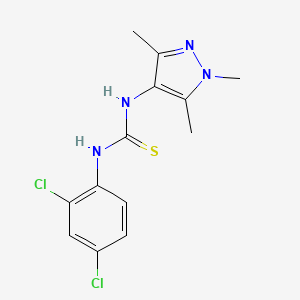
![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)